Methyl (4-fluorophenyl)imidoformate
Overview
Description
Scientific Research Applications
Fluorescent Chemosensors
Research on compounds like 4-Methyl-2,6-diformylphenol (DFP) demonstrates the development of fluorescent chemosensors for detecting a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting that compounds with similar structural features could be explored for similar applications (Roy, 2021).
Pharmacological Applications
The literature review on Methylene Blue underlines its use in intraoperative fluorescent imaging, indicating a potential area where structurally related compounds might find applications. The exploration of fluorescent properties and the challenges faced in surgical techniques highlight the importance of fluorescence in medical diagnostics and treatment (Cwalinski et al., 2020).
Organic Synthesis
The practical synthesis of related compounds like 2-Fluoro-4-bromobiphenyl showcases the relevance of such molecules in manufacturing pharmaceuticals like flurbiprofen, indicating a possible area of application for "Methyl (4-fluorophenyl)imidoformate" in the synthesis of pharmaceuticals or as an intermediate in organic synthesis (Qiu et al., 2009).
DNA Methylation Studies
Research on DNA methylation and its role in cell-type deconvolution and disease progression suggests another potential application area. The ability to use chemical compounds to influence or detect methylation states opens up possibilities in genetics and epigenetics research (Titus et al., 2017).
Fluorescent Dye Toxicity
The review on the toxicity of organic fluorophores used in molecular imaging, including their cytotoxicity and in vivo toxicity, is crucial for understanding the safety and application limits of new compounds in clinical settings. This research area is vital for compounds intended for diagnostic or therapeutic purposes in humans (Alford et al., 2009).
properties
IUPAC Name |
methyl N-(4-fluorophenyl)methanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPRSVYEYXRRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-fluorophenyl)imidoformate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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